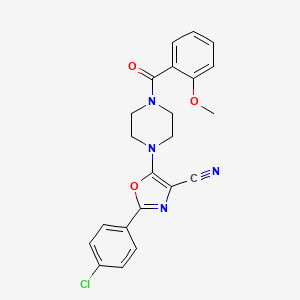

2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

This compound features an oxazole core substituted at position 2 with a 4-chlorophenyl group, at position 5 with a 4-(2-methoxybenzoyl)piperazine moiety, and at position 4 with a nitrile group. The nitrile group enhances polarity and may participate in hydrogen bonding. Synthesis likely involves multi-component reactions, as seen in analogous heterocyclic systems .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-19-5-3-2-4-17(19)21(28)26-10-12-27(13-11-26)22-18(14-24)25-20(30-22)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTOOHZSJHAJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl group is introduced to the oxazole ring.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the oxazole intermediate.

Addition of the 2-Methoxybenzoyl Group: This step involves an acylation reaction where the 2-methoxybenzoyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between the target compound and its analogs:

*Calculated based on molecular formulas.

Substituent Effects on Properties

Electron-Donating vs. Withdrawing Groups :

- The target’s 2-methoxybenzoyl group (electron-donating) contrasts with fluorinated analogs (e.g., ), which increase electronegativity and may alter binding affinity to targets like kinases or receptors .

- Chlorophenyl (target) versus fluorophenyl () substituents affect lipophilicity and steric bulk, influencing membrane permeability .

Computational and Experimental Analysis

- Noncovalent Interactions: Tools like Multiwfn () and NCI (noncovalent interaction) analysis () reveal that substituents like methoxy and chloro influence van der Waals interactions and steric repulsion, affecting ligand-receptor binding .

- Crystallographic Data : Isostructural analogs () show that fluorophenyl groups adopt perpendicular orientations relative to the planar core, suggesting conformational flexibility in the target compound’s piperazine moiety .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure comprising:

- Oxazole ring : A five-membered heterocyclic compound.

- Piperazine moiety : A six-membered ring containing two nitrogen atoms.

- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.

- Methoxybenzoyl group : A benzoyl group with a methoxy substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, enzyme inhibition, and receptor binding. The following sections detail specific areas of activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the oxazole and piperazine rings is believed to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that related oxazole derivatives can inhibit cell proliferation in human glioblastoma and melanoma cells, with IC50 values indicating potent activity (typically in the range of 1–10 µM) .

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or metabolic pathways.

- Receptor Binding : It could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of various functional groups in determining the biological activity:

- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : This substituent can influence electronic properties, potentially enhancing the compound's reactivity and interaction with enzymes or receptors.

Case Studies

Several studies have explored the biological effects of similar compounds:

-

Anticancer Studies :

- A study demonstrated that related oxazole derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that modifications to the piperazine or oxazole components could optimize therapeutic efficacy .

- Another investigation found that methoxy-substituted phenyl groups improved antitumor activity, indicating a potential pathway for further optimization of this compound .

- Enzyme Inhibition :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized given its heterocyclic complexity?

- Methodological Answer : Optimize reaction conditions (e.g., catalysts, solvents, temperature) based on analogous oxazole and piperazine syntheses. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C was effective for oxadiazole derivatives . Multi-step protocols involving formylation and acylation (as in pyrazole-carbonyl chloride intermediates) may improve yield . Monitor purity via HPLC and adjust stoichiometric ratios of substituents (e.g., 4-chlorophenyl and 2-methoxybenzoyl groups) to minimize side products.

Q. What analytical techniques are essential for structural confirmation?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- IR/NMR : Assign peaks for oxazole (C=N stretch ~1600 cm⁻¹) and piperazine (N-H bending ~1450 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangements of the chlorophenyl and methoxybenzoyl groups, as demonstrated for structurally similar pyrazole-oxadiazole hybrids (e.g., mean C–C bond length: 1.39 Å) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with oxazole-4-carbonitrile core .

Q. How can initial pharmacological activity screening be designed?

- Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase I/II) or cytotoxicity tests (MTT assay) on cancer cell lines. For analogs, IC₅₀ values for hCA I/II ranged from 0.12–1.84 µM, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity . Include positive controls (e.g., acetazolamide) and validate via dose-response curves.

Advanced Research Questions

Q. How do electronic properties of the oxazole and piperazine moieties influence reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations using software like Multiwfn to map electrostatic potential (ESP) and electron localization function (ELF). For example, the oxazole ring’s electron-deficient nature may enhance nucleophilic attack at the 4-carbonitrile position . Compare with analogs (e.g., fluorophenyl derivatives) to assess substituent effects on frontier molecular orbitals (HOMO-LUMO gap) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with published data for analogous compounds. For instance, methoxybenzoyl proton signals may overlap with aromatic protons; deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) can clarify splitting patterns . Reconcile IR carbonyl stretches (~1700 cm⁻¹) with crystallographic bond lengths (e.g., C=O: 1.21 Å) .

Q. How can noncovalent interactions with biological targets be modeled computationally?

- Methodological Answer : Use the NCI (Non-Covalent Interaction) index to visualize van der Waals and hydrogen-bonding interactions in real space . For example, the 2-methoxybenzoyl group’s carbonyl oxygen may form hydrogen bonds with lysine residues in enzyme active sites. Validate via molecular docking (AutoDock Vina) and MD simulations to assess binding stability .

Q. What crystallographic challenges arise due to the compound’s substituents, and how are they addressed?

- Methodological Answer : The bulky 4-chlorophenyl group may hinder crystal packing. Optimize crystallization via solvent vapor diffusion (e.g., ethyl acetate/hexane) and low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. For similar structures, monoclinic P2₁/c space groups with Z’=1 were achieved .

Q. How do steric and electronic effects of substituents impact SAR in pharmacological assays?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and correlate with bioactivity. For instance, bulkier substituents on the piperazine ring reduced hCA II inhibition by >50%, suggesting steric hindrance at the active site . Use Hammett constants (σ) to quantify electronic effects on reaction rates or binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.